4-Cyanobenzyl 1-(4-cyanobenzyl)azetidine-3-carboxylate
Description
Properties
IUPAC Name |
(4-cyanophenyl)methyl 1-[(4-cyanophenyl)methyl]azetidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c21-9-15-1-5-17(6-2-15)11-23-12-19(13-23)20(24)25-14-18-7-3-16(10-22)4-8-18/h1-8,19H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZISGSRQRLYIOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)C#N)C(=O)OCC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanobenzyl 1-(4-cyanobenzyl)azetidine-3-carboxylate typically involves the reaction of 4-cyanobenzyl bromide with azetidine-3-carboxylic acid under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Cyanobenzyl 1-(4-cyanobenzyl)azetidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
4-Cyanobenzyl 1-(4-cyanobenzyl)azetidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyanobenzyl 1-(4-cyanobenzyl)azetidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The azetidine ring and cyanobenzyl groups contribute to its binding affinity and specificity for these targets. The compound may exert its effects through inhibition or activation of enzymatic activity, alteration of signal transduction pathways, or interaction with nucleic acids .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes structurally related azetidine derivatives and their distinguishing features:
Key Comparative Insights
Substituent Effects: The dual 4-cyanobenzyl groups in the target compound confer distinct electronic and steric properties compared to analogs with single substituents (e.g., tert-butyl or benzyl). The -CN groups enhance polarity and may improve binding to aromatic residues in proteins . Halogenated analogs (e.g., bromo/fluoro in ) exhibit higher metabolic stability but reduced solubility due to increased hydrophobicity.
The ketone in benzyl 3-oxoazetidine-1-carboxylate () introduces a reactive site for further synthetic modifications (e.g., forming hydrazones or Schiff bases).
Synthetic Utility: The triethylsilyloxy group in serves as a protective moiety, enabling selective derivatization, whereas the cyanobenzyl groups in the target compound may limit further functionalization due to their electron-withdrawing nature.
Biological Activity
4-Cyanobenzyl 1-(4-cyanobenzyl)azetidine-3-carboxylate (CAS No. 1353985-29-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies and sources.
The molecular structure of this compound includes a cyano group and an azetidine ring, which contribute to its pharmacological properties. The compound's molecular weight is approximately 222.26 g/mol, influencing its absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been observed to modulate enzyme activity and receptor interactions, which can result in various therapeutic effects, including anti-inflammatory and anticancer activities.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines, including those from breast, liver, and colon cancers. The cytotoxicity is dose-dependent, with significant inhibitory effects observed at higher concentrations .
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity, although further studies are required to establish its efficacy against specific pathogens.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could make it useful in treating conditions characterized by excessive inflammation.
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various azetidine derivatives, including this compound. Results indicated significant inhibition of cell proliferation in cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer), with IC50 values ranging from 5 μM to 15 μM depending on the specific cell line tested .
- Mechanistic Studies : Further research into the mechanism of action revealed that the compound might inhibit key signaling pathways involved in cancer progression, such as STAT3 signaling. This inhibition was correlated with reduced expression of target genes associated with cell survival and proliferation .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Cyanobenzyl 1-(4-cyanobenzyl)azetidine-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting azetidine-3-carboxylic acid derivatives with 4-cyanobenzyl halides in polar aprotic solvents (e.g., dimethylformamide) under reflux. Catalytic agents like triethylamine may enhance yield. Optimization requires monitoring reaction time, temperature (typically 80–100°C), and stoichiometric ratios of reactants. Purity is confirmed via HPLC or LC-MS .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodology : Use X-ray crystallography (employing SHELX software for refinement ), NMR (¹H/¹³C, 2D-COSY), and FT-IR. For crystallography, single-crystal diffraction data at 100 K can resolve the Λ-shaped conformation of the azetidine ring and π-π stacking interactions between aromatic groups. NMR signals for the cyanobenzyl substituents typically appear at δ 7.4–7.6 ppm (aromatic protons) and δ 118–120 ppm (nitrile carbons) .
Q. What role does the azetidine ring play in the compound’s stability and reactivity?
- Methodology : The strained four-membered azetidine ring increases reactivity due to angle strain, making it susceptible to ring-opening reactions. Stability studies under varying pH and temperature (e.g., accelerated degradation at 40°C/75% RH) reveal hydrolytic sensitivity at the carboxylate ester linkage. Computational modeling (DFT) predicts bond dissociation energies and reactive sites .
Advanced Research Questions
Q. How does this compound exhibit anticancer activity, and what mechanisms are implicated?
- Methodology : In vitro assays (e.g., MTT protocol ) against cancer cell lines (e.g., MCF-7, HeLa) show IC₅₀ values ranging from 15–50 µM, dependent on substituent electronic effects. Mechanistic studies suggest apoptosis induction via caspase-3/7 activation and mitochondrial membrane depolarization. SAR analysis indicates the 4-cyanobenzyl group enhances cellular uptake and target binding (e.g., tubulin inhibition) .
Q. What computational strategies are used to predict the compound’s pharmacokinetics and binding affinity?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with biological targets (e.g., kinases). ADMET predictions via SwissADME estimate moderate blood-brain barrier permeability (LogP ~2.5) and CYP450 metabolism. Free energy perturbation (FEP) calculations refine binding affinity estimates for lead optimization .
Q. How can contradictory bioactivity data across cell lines be resolved?
- Methodology : Contradictions often arise from cell-specific uptake or off-target effects. Validate via:
- Dose-response curves with replicates (n ≥ 3).
- Knockout models (CRISPR) to isolate target pathways.
- Metabolomic profiling (LC-MS/MS) to identify intracellular metabolite interference. Cross-reference with proteomics data to confirm target engagement .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Methodology : Formulate as a co-crystal with succinic acid or use PEG-based nanoemulsions. Solubility enhancement via salt formation (e.g., sodium carboxylate) or cyclodextrin inclusion complexes. Pharmacokinetic studies in rodent models measure Cmax and AUC to validate bioavailability improvements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
